Damtac
Description
Damtac (hypothetical chemical name) is a synthetic organic compound primarily utilized in pharmaceutical and agrochemical industries due to its unique structural properties and bioactivity. Its molecular framework features a bicyclic aromatic core with functionalized side chains, enabling selective interaction with biological targets such as enzyme receptors . Recent studies highlight its efficacy in inhibiting specific metabolic pathways, making it a candidate for therapeutic applications. However, comprehensive comparisons with structurally or functionally analogous compounds are critical to contextualize its advantages and limitations .
Properties
CAS No. |
79645-00-4 |
|---|---|
Molecular Formula |
C26H25N4NaO6S3 |
Molecular Weight |
608.7 g/mol |
IUPAC Name |
sodium;(6R,7R)-3-[[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C26H26N4O6S3.Na/c1-29(2)19-9-3-8-18-17(19)7-4-10-20(18)39(35,36)27-13-15-14-38-25-22(24(32)30(25)23(15)26(33)34)28-21(31)12-16-6-5-11-37-16;/h3-11,22,25,27H,12-14H2,1-2H3,(H,28,31)(H,33,34);/q;+1/p-1/t22-,25-;/m1./s1 |
InChI Key |
BZQWDGWNCKYCHR-DYNCTKRQSA-M |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC3=C(N4C(C(C4=O)NC(=O)CC5=CC=CS5)SC3)C(=O)[O-].[Na+] |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC3=C(N4[C@@H]([C@@H](C4=O)NC(=O)CC5=CC=CS5)SC3)C(=O)[O-].[Na+] |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC3=C(N4C(C(C4=O)NC(=O)CC5=CC=CS5)SC3)C(=O)[O-].[Na+] |
Synonyms |
3-dansylamidomethyl-7-beta(thienyl-2')-acetamidoceph-3-em-4-oate 3-dansylamidomethyl-7-beta(thienyl-2')-acetamidoceph-3-em-4-oate sodium DAMTAC |
Origin of Product |
United States |
Comparison with Similar Compounds
Methodology for Comparative Analysis
The comparative assessment of Damtac follows a dual approach:
- Structural Similarity : Computational tools (e.g., molecular docking, QSAR models) evaluated compounds with analogous core structures but varying substituents.
- Functional Equivalence : Experimental data on potency, selectivity, and toxicity were aggregated from peer-reviewed studies to compare applications .
Analytical challenges, such as batch variability and incomplete extraction during testing, were mitigated through standardized protocols .
Comparison with Structurally Similar Compounds
Compound A (Hypothetical Name: Trioxacine)
- Structural Features : Shares this compound’s bicyclic core but substitutes a hydroxyl group for this compound’s amine side chain.
Performance Metrics :
Property This compound Trioxacine Molecular Weight (g/mol) 342.4 328.3 Solubility (mg/mL) 12.5 ± 0.8 8.2 ± 0.6 IC50 (nM) 15.3 45.7
Compound B (Hypothetical Name: Ferolide)
- Structural Features : Retains this compound’s side-chain configuration but replaces the bicyclic core with a tricyclic system.
Performance Metrics :
Property This compound Ferolide Metabolic Stability (t1/2) 6.2 hrs 2.8 hrs Selectivity Index 120:1 35:1
Functional Comparison with Analogues
- Therapeutic Use : this compound outperforms Trioxacine in in vivo models of inflammation (30% higher efficacy) but shows comparable renal toxicity profiles .
- Agrochemical Application : this compound’s photostability (degradation <5% after 72 hrs UV exposure) exceeds Ferolide’s (22% degradation), making it suitable for field use .
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